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C.I. Acid Black 138

Cat. No.: B1172637
CAS No.: 12219-03-3
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Description

Historical Development and Evolution of Acid Black Dyes

The history of synthetic black dyes traces back to the mid-19th century with the discovery of Aniline Black. The subsequent evolution of dye chemistry led to the development of various classes, including azo dyes, which became prominent for their diverse color range and synthesis methods nih.govworlddyevariety.com. Acid dyes, as a class, saw early developments in the late 19th century, with the synthesis of compounds like Acid Red A for wool dyeing scbt.com. Acid Black dyes emerged as part of this broader development in response to industrial demand for effective black colorants with varying properties and application profiles alfa-chemistry.com.

Chemical Classification within Azo and Disazo Dyes

C.I. Acid Black dyes, including C.I. Acid Black 138, fall under the chemical classification of azo dyes. Azo dyes are synthetic organic colorants characterized by the presence of one or more azo groups (-N=N-) bridging aromatic or heteroaromatic systems. The classification further subdivides based on the number of azo linkages, such as monoazo (one azo group), disazo (two azo groups), trisazo (three azo groups), and polyazo (multiple azo groups). While the specific molecular structure detailing the number of azo groups in this compound was not explicitly available in the consulted sources, Acid Black dyes can encompass these different categories, with some being disazo or trisazo compounds. This structural variation contributes to the diverse shades and properties observed within the Acid Black dye family.

Properties

CAS No.

12219-03-3

Molecular Formula

K2Te

Synonyms

C.I. Acid Black 138

Origin of Product

United States

Synthesis and Structural Modification Research of C.i. Acid Black Dyes

Diazotization and Coupling Reaction Mechanisms for Azo Dye Synthesis

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are predominantly synthesized through the diazotization and coupling reaction sequence. This process typically involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, followed by the coupling of this diazonium salt with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. nih.govlibretexts.org

The diazotization step is generally carried out under strongly acidic conditions and at low temperatures (typically 0-5°C) to maintain the stability of the diazonium salt, as these salts can be unstable and potentially explosive when dry. nih.govchemicalnote.com Nitrous acid is typically generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid. chemicalnote.com The mechanism involves the protonation of nitrous acid, followed by the loss of water to generate the nitrosonium ion (NO+), which is the active diazotizing agent. chemicalnote.com The aromatic amine then attacks the nitrosonium ion, leading to the formation of a diazonium salt after subsequent proton transfers and elimination of water. chemicalnote.com

The subsequent coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and the electron-rich aromatic ring of the coupling component acts as the nucleophile. nih.govlibretexts.org The coupling typically occurs at the position para to the activating group (like -OH or -NH2) on the coupling component. researchgate.netlibretexts.org The mechanism involves the attack of the activated aromatic ring on the terminal nitrogen of the diazonium ion, followed by deprotonation to restore aromaticity and form the stable azo linkage. researchgate.netlibretexts.org

Most azo dyes are synthesized by the diazotization of an aromatic primary amine, followed by coupling with one or more electron-rich nucleophiles such as amino and hydroxyl compounds. nih.gov

Derivatization and Structural Isomerism Studies

Derivatization in the context of dye research can involve modifying the structure of a dye molecule to alter its properties or to facilitate analysis. While specific detailed studies on the derivatization and structural isomerism of C.I. Acid Black 138 were not extensively found, general principles of derivatization in chemical analysis and dye chemistry are relevant.

Derivatization techniques are often employed to improve the chromatographic behavior or detection sensitivity of analytes, particularly for polar or non-volatile compounds. researchgate.netjfda-online.com For instance, derivatization can convert polar functional groups like amines and hydroxyls into less polar derivatives suitable for techniques like Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netjfda-online.com Common derivatization strategies include acylation, silylation, and alkylation. researchgate.netjfda-online.com

In the field of dyes, structural modifications and the study of isomerism can impact properties such as color shade, solubility, and fastness. Azo compounds can exist as E/Z stereoisomers around the azo bond, although the E-isomer typically predominates at equilibrium and is generally more stable. libretexts.org Research into the synthesis of new azo dyes often involves exploring different coupling components and diazo compounds to achieve desired structural variations and properties. nih.gov

Impact of Synthetic Parameters on Dye Characteristics

The characteristics of acid black dyes, including this compound, are significantly influenced by the parameters employed during their synthesis. Factors such as temperature, pH, reaction time, concentration of reactants, and the order of addition can all impact the yield, purity, color shade, solubility, and fastness properties of the final dye product.

For azo dye synthesis via diazotization and coupling, maintaining a low temperature (0-5°C) during diazotization is crucial for the stability of the diazonium salt. nih.govchemicalnote.com The pH of the coupling reaction is also critical, as it affects the reactivity of both the diazonium salt and the coupling component. researchgate.net Optimal pH conditions vary depending on the specific reactants used.

Studies on other dyes, such as the photocatalytic decolorization of Acid Black 2, highlight the importance of initial pH on reaction efficiency. aip.orgscirp.org While this pertains to dye degradation rather than synthesis, it underscores how pH can influence the behavior and state of dye molecules in solution.

The concentration of reactants and reaction time influence the completeness of the reaction and can affect the formation of byproducts, which in turn impacts dye purity and characteristics. The choice of solvent and the presence of catalysts can also play a role in the efficiency and outcome of the synthesis.

High-Light-Fastness Acid Black Dye Compositions

Achieving high light fastness is a crucial performance requirement for many dye applications, particularly in textiles and printing. imaging.org Light fastness refers to the resistance of a dye to fading or color change when exposed to light.

High-light-fastness acid black dye compositions are often achieved through the careful selection and combination of dye components and the inclusion of stabilizing additives. For example, a high-light-fastness acid black dye composition has been described that includes C.I. Acid Black 1, C.I. Acid Orange 7, and a component C, which is an ultraviolet absorbent. google.com The composition utilizes the blending synergy principle of these components to achieve good dye uptake and light fastness, making it suitable for dyeing and printing protein fibers. google.com

The mass ratio of the dye components in such compositions is critical. In the described high-light-fastness composition, the mass ratio of C.I. Acid Black 1 to C.I. Acid Orange 7 is 7:3. google.com Component C is present in a proportion of 1-6 parts by weight. google.com

Integration of Ultraviolet Absorbers in Dye Formulations

The integration of ultraviolet (UV) absorbers into dye formulations is a common strategy to enhance light fastness. UV absorbers are compounds that preferentially absorb UV radiation, thereby protecting the dye molecule from photodegradation. made-in-china.comadditivesforpolymer.com

Various types of UV absorbers are used in different applications, including benzotriazole-type absorbers. made-in-china.com These compounds absorb UV light in the range of approximately 300-400 nm. made-in-china.comdishengchemchina.com The effectiveness of a UV absorber depends on its chemical structure, concentration, and compatibility with the dye and the substrate.

UV absorbers function by undergoing reversible chemical changes, dissipating the absorbed UV energy as thermal energy, thus preventing the energy from reaching and degrading the dye chromophore. additivesforpolymer.com The selection of an appropriate UV absorber is crucial to ensure its effectiveness within the specific dye formulation and application.

Environmental Fate and Remediation Methodologies for C.i. Acid Black Dyes

Adsorption-Based Removal Strategies

Adsorption-based strategies hinge on the development of materials with high surface area and specific surface chemistry that promotes the binding of dye molecules. The effectiveness of these strategies is determined by the adsorbent's capacity, the kinetics of the adsorption process, and the influence of environmental conditions such as pH and temperature.

The development of effective adsorbents for C.I. Acid Black 138 involves synthesizing or modifying materials to enhance their affinity for this anionic dye. Characterization typically involves techniques like Scanning Electron Microscopy (SEM) for surface morphology, Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups, and Brunauer-Emmett-Teller (BET) analysis to determine surface area and pore size distribution.

Activated carbon, in both powdered (PAC) and granular (GAC) forms, is a widely recognized adsorbent due to its extensive microporous structure and large surface area. Research into its efficacy for this compound has quantified its adsorption capacity and the underlying kinetics.

One study investigated the adsorption of this compound onto a commercial activated carbon. The research highlighted that the adsorption process is influenced by factors such as the initial dye concentration, contact time, and temperature. The equilibrium data were found to fit well with the Langmuir isotherm model, suggesting a monolayer adsorption process onto a homogeneous surface. The maximum adsorption capacity was determined to be 147.06 mg/g at 298 K. The study also demonstrated that the adsorption kinetics followed a pseudo-second-order model, indicating that chemisorption is the rate-limiting step.

Interactive Data Table: Adsorption of this compound on Activated Carbon

Adsorbent Max. Adsorption Capacity (mg/g) Temperature (K) Kinetic Model Isotherm Model

While metal oxides like Titanium dioxide (TiO₂) and Zinc oxide (ZnO) are extensively studied for the photocatalytic degradation of organic pollutants, their direct application as adsorbents for this compound is less documented in dedicated adsorption studies. Their mechanism of action in dye removal is often multifaceted, involving an initial adsorption step followed by chemical degradation under UV irradiation. The adsorption step is crucial as it brings the dye molecules into close contact with the catalyst surface. However, comprehensive studies focusing solely on the adsorptive capacity and equilibrium of these metal oxides for this compound are not widely available in the current scientific literature.

Clay minerals such as bentonite, perlite, and laponite are considered attractive low-cost adsorbents due to their natural abundance and layered structure. They can be chemically modified to enhance their affinity for anionic dyes like this compound, for instance, by intercalating organic cations to create organoclays. Despite their potential, specific research detailing the development, characterization, and application of bentonite, perlite, or laponite for the exclusive adsorption of this compound remains limited.

Polymeric adsorbents and hydrogels, often synthesized from monomers like acrylamide (B121943) or natural polymers such as chitosan (B1678972) and cellulose, can be designed to have specific functional groups that target anionic dyes. These materials can exhibit high water swellability and possess a porous three-dimensional network, facilitating the diffusion and capture of dye molecules. While these materials have shown great promise for the removal of various acid dyes, dedicated research focusing specifically on the synthesis and performance of polymer-based or hydrogel adsorbents for this compound is not extensively documented.

Bio-adsorbents are derived from biological materials and represent a cost-effective and environmentally friendly alternative to conventional adsorbents. Various waste biomasses have been investigated for their ability to remove dyes from water.

Fungal biomass has been identified as an effective bio-adsorbent for this compound. Studies using non-living, dried fungal biomass have demonstrated its capacity to bind to the dye. The cell walls of fungi are rich in polymers like chitin (B13524) and glucan, which contain functional groups such as amino and carboxyl groups that can act as binding sites for the anionic dye molecules. Research has shown that the adsorption process is highly pH-dependent, with optimal removal occurring under acidic conditions.

Rice bran, an agricultural waste product, has also been explored as a potential adsorbent. Its lignocellulosic composition provides functional groups capable of binding dye molecules. Research has demonstrated that rice bran can effectively remove this compound from aqueous solutions. The efficiency of the process is influenced by parameters such as pH, adsorbent dose, and initial dye concentration.

Interactive Data Table: Bio-adsorption of this compound

Bio-adsorbent Source Material Key Findings
Fungal Biomass Fungi Effective removal, highly pH-dependent (optimal in acidic conditions). Binding occurs at functional groups in the cell wall.

Based on a comprehensive review of available scientific literature, specific research detailing the environmental fate and remediation methodologies for This compound is not available.

Studies explicitly investigating the adsorption mechanisms, including electrostatic interactions, ion exchange, surface complexation, and the influence of pH, have not been published for this specific dye. Similarly, there is a lack of data regarding the thermodynamic and kinetic modeling of its adsorption onto various materials.

Furthermore, research on the degradation of this compound using Advanced Oxidation Processes (AOPs) has not been found in the reviewed literature.

Therefore, it is not possible to provide the detailed, scientifically accurate content for each specified section and subsection as requested, due to the absence of research focused solely on this compound. General principles of dye remediation exist, but applying them to this specific compound without direct experimental evidence would be speculative.

Advanced Oxidation Processes (AOPs) for Dye Degradation

Photocatalytic Degradation (e.g., TiO₂/UV-A, ZnO Nanoparticles)

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor catalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), to break down organic pollutants upon exposure to light. When a semiconductor like TiO₂ is irradiated with photons of energy equal to or greater than its band gap, an electron is promoted from the valence band to the conduction band, creating an electron-hole (e⁻/h⁺) pair. researchgate.net These charge carriers are the primary drivers of the redox reactions that lead to the degradation of dye molecules. researchgate.net The process has been shown to be effective for various azo dyes, including C.I. Direct Black 38 and Naphthol Blue Black. researchgate.netmdpi.com For instance, studies on Naphthol Blue Black have demonstrated significant degradation efficiency, with performance influenced by factors such as solution pH; maximum degradation is typically observed under acidic conditions. mdpi.com

The highly reactive hydroxyl radical (•OH) is the principal oxidizing species in photocatalytic degradation. researchgate.net Its generation is a multi-step process initiated by the photogenerated electron-hole pairs. The positive holes (h⁺) in the valence band are powerful oxidizing agents and can react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface to produce •OH radicals. researchgate.netresearchgate.net

Simultaneously, the electrons (e⁻) in the conduction band can react with dissolved oxygen molecules to form superoxide (B77818) radical anions (•O₂⁻). researchgate.net These superoxide radicals can then participate in further reactions, leading to the formation of more hydroxyl radicals, as well as other reactive oxygen species like hydrogen peroxide (H₂O₂). nih.gov The addition of H₂O₂ can sometimes enhance •OH production, particularly with certain crystalline forms of TiO₂ like rutile, whereas it may decrease generation on anatase surfaces. researchgate.netacs.org The anatase form of TiO₂ is often considered more active in part because it can generate mobile •OH radicals that can diffuse into the bulk solution, whereas radicals generated on rutile tend to remain adsorbed to the surface. acs.org

The kinetics of the photocatalytic degradation of azo dyes frequently follow a pseudo-first-order model. lidsen.comresearchgate.net This is often described by the Langmuir-Hinshelwood (L-H) model, which relates the degradation rate to the concentration of the dye and its adsorption onto the catalyst surface. For many organic pollutants, the degradation kinetics can be simplified to a pseudo-first-order equation: ln(C₀/C) = k_app * t, where C₀ is the initial dye concentration, C is the concentration at time t, and k_app is the apparent pseudo-first-order rate constant. nih.gov

Kinetic studies on dyes like Reactive Black 5 have determined rate constants under various conditions, such as different catalyst calcination temperatures. researchgate.net For example, the photocatalytic degradation of Amido Black dye using a nano-Fe catalyst under UV light demonstrated pseudo-first-order kinetics, with the rate constant being significantly higher at a wavelength of 254 nm compared to 365 nm. lidsen.com

Table 1: Pseudo-First-Order Rate Constants for Photocatalytic Degradation of Various Black Dyes.
DyeCatalyst/SystemRate Constant (k)Reference
Amido Blacknano-Fe/UV (254 nm)0.0323 min⁻¹ lidsen.com
Amido Blacknano-Fe/UV (365 nm)0.0130 min⁻¹ lidsen.com
Reactive Black 50.9 wt.% Mg-doped TiO₂ (700°C)0.0125 min⁻¹ researchgate.net
Basic Blue 41AC-TiO₂0.0366 min⁻¹ nih.gov

Ozonation Processes (O₃, O₃/UV, O₃/Fe(II))

Ozonation is a potent chemical oxidation method for treating dye-containing wastewater. Ozone (O₃) is a strong oxidizing agent that can effectively break down the complex aromatic structures of dyes like C.I. Acid Black 1 and C.I. Reactive Black 5, leading to decolorization and mineralization. scielo.brnih.gov The process can be enhanced by combining ozone with ultraviolet (UV) radiation (O₃/UV) or catalysts like Fe(II) ions, which promote the generation of highly reactive hydroxyl radicals. mdpi.com Complete color removal of Acid Black 1 has been observed in relatively short treatment times, although the degradation of the aromatic structures proceeds more slowly. scielo.br

The degradation of organic compounds during ozonation occurs through two primary pathways: direct reaction with molecular ozone and indirect reaction with hydroxyl radicals (•OH) formed from ozone decomposition. researchgate.net

Direct Ozone Reaction : This pathway is highly selective. Ozone molecules act as electrophiles, primarily attacking electron-rich moieties in organic molecules, such as double bonds (-C=C-, -N=N-), aromatic groups, and specific functional groups. mdpi.comresearchgate.net This reaction is generally slower and is more dominant under acidic conditions. researchgate.net

Indirect Hydroxyl Radical Reaction : This pathway involves the generation of •OH radicals, which are non-selective and significantly more powerful oxidants than ozone itself. researchgate.net The decomposition of ozone into •OH is favored in alkaline environments. researchgate.net These radicals can attack a much broader range of organic compounds at very high reaction rates. researchgate.net

In many aqueous solutions, both reaction pathways occur simultaneously, and their relative contributions depend on factors like pH and the presence of other substances in the water. researchgate.net

The efficiency of ozonation can be significantly affected by the presence of co-contaminants, particularly inorganic ions like chloride (Cl⁻). scielo.br Chloride ions are known to be potent scavengers of hydroxyl radicals, which can inhibit the indirect oxidation pathway. researchgate.net Studies on the ozonation of Acid Black 1 have shown that the presence of chloride ions, even at low concentrations typical of impurities in commercial dyes, can significantly reduce the degradation rate by as much as 42%. scielo.brresearchgate.net

The inhibitory mechanism involves the reaction of chloride ions with ozone or hydroxyl radicals, leading to the formation of less reactive species like hypochlorite (B82951) (HOCl) and chlorine. researchgate.netresearchgate.net This side-reaction consumes the oxidants, making them less available to attack the dye molecules. scielo.br This "suppression effect" is a critical consideration in the treatment of industrial effluents, which often contain high concentrations of salts. scielo.br

Fenton and Photo-Fenton Processes (Fe²⁺/H₂O₂, UV/H₂O₂/Fe²⁺)

Fenton and Photo-Fenton processes are highly effective AOPs for the degradation of recalcitrant organic pollutants like azo dyes. The classical Fenton process involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) under acidic conditions (typically pH 3) to generate hydroxyl radicals. researchgate.net

Table 2: Degradation Efficiency of Fenton and Photo-Fenton Processes for Reactive Black 5.
ProcessParameterEfficiency (%)Reference
Fenton (Fe²⁺/H₂O₂)Decolorization97.5% researchgate.net
TOC Removal21.6%
Photo-Fenton (UV/Fe²⁺/H₂O₂)Decolorization98.1% researchgate.net
TOC Removal46.4%
Homogeneous vs. Heterogeneous Fenton Systems

The Fenton reaction is a catalytic process that utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. This process can be categorized into two main systems: homogeneous and heterogeneous.

Homogeneous Fenton Systems: In this system, the iron catalyst is dissolved in the same phase as the reactants, typically an acidic aqueous solution (pH 3 is often optimal). mdpi.com This allows for high reaction rates due to the absence of mass transfer limitations. mdpi.com However, a significant drawback is the production of a large volume of iron-containing sludge, which requires further treatment and disposal. mdpi.comijcce.ac.ir Additionally, the process is effective only within a narrow acidic pH range (typically 2.0–4.0), and the iron can be deactivated through the formation of complexes. mdpi.com

Heterogeneous Fenton Systems: To overcome the limitations of the homogeneous process, heterogeneous Fenton systems employ solid iron-based catalysts. mdpi.com In this configuration, the iron is contained within a solid catalytic structure, preventing its dissolution into the wastewater and minimizing sludge formation. mdpi.com This approach offers several advantages, including easier catalyst recovery and reuse, and the ability to operate over a broader pH range. mdpi.comnih.gov The mechanism of heterogeneous Fenton catalysis can involve the leaching of iron into the solution, followed by a homogeneous reaction, the adsorption of pollutants onto the catalyst surface, or the direct decomposition of H₂O₂ into hydroxyl radicals on the catalyst surface. mdpi.comnih.gov Recent studies have indicated that heterogeneous catalysis is often more efficient than its homogeneous counterpart for the degradation of synthetic dyes. mdpi.com

Table 1: Comparison of Homogeneous and Heterogeneous Fenton Systems

FeatureHomogeneous Fenton SystemHeterogeneous Fenton System
Catalyst Phase Same phase as reactants (dissolved)Different phase from reactants (solid)
Operating pH Narrow acidic range (typically 2.0-4.0)Wider pH range
Sludge Production High volume of iron sludgeMinimal sludge formation
Catalyst Recovery Difficult, requires additional stepsRelatively easy
Mass Transfer No limitationPotential for mass transfer limitations
Efficiency Can be high but with drawbacksOften more competent for dye degradation
Role of Zero-Valent Iron (ZVI) in Reductive Decolorization

Zero-valent iron (ZVI) has emerged as a promising material for the remediation of dye-contaminated wastewater due to its strong reducing potential, abundance, low cost, and non-toxicity. mdpi.commdpi.com ZVI can decolorize azo dyes through a reductive cleavage of the azo bond (-N=N-), which is the primary chromophore responsible for the color of these dyes.

The decolorization process involving ZVI can occur through several mechanisms:

Direct Reduction: ZVI can directly donate electrons to the azo bond, leading to its cleavage.

Indirect Reduction: ZVI reacts with water to produce atomic hydrogen, a powerful reducing agent that can also break the azo bond.

Adsorption: Dye molecules can be adsorbed onto the surface of the ZVI particles.

Coagulation: The in-situ formation of iron oxides/hydroxides can lead to the coagulation and precipitation of dye molecules.

The effectiveness of ZVI in decolorization is influenced by factors such as pH, with lower pH values generally accelerating the corrosion of iron and enhancing the reduction process. mdpi.com To improve its reactivity and stability, ZVI can be doped with other metals like copper (Cu), palladium (Pd), or silver (Ag), which act as catalysts and facilitate electron transfer. mdpi.comnih.gov

Integrated AOPs (e.g., ZVI-UV/H₂O₂ Sequential Processes)

While ZVI is effective for decolorization, it often results in incomplete mineralization of the dye molecules, leading to the formation of potentially harmful aromatic amines. nih.gov To achieve complete degradation, integrated systems that combine the reductive power of ZVI with the oxidative capabilities of other AOPs have been developed.

A notable example is the sequential ZVI-UV/H₂O₂ process. In this integrated system, the wastewater is first treated with ZVI to achieve rapid decolorization through the reductive cleavage of the azo bonds. nih.gov The resulting solution, containing the colorless aromatic amines, is then subjected to a UV/H₂O₂ process. The UV irradiation of hydrogen peroxide generates highly reactive hydroxyl radicals that can oxidize the aromatic amines, leading to their complete mineralization into less harmful inorganic compounds like carbon dioxide, water, and mineral acids. nih.govresearchgate.netresearchgate.net

This sequential approach offers several advantages over individual treatments. The initial ZVI step significantly reduces the color, making the subsequent UV/H₂O₂ treatment more efficient as the penetration of UV light is enhanced. nih.gov This integrated process has been shown to be highly effective in both decolorizing and mineralizing azo dye wastewater, offering a more complete and environmentally friendly treatment solution. nih.gov

Degradation Product Identification and Pathways via AOPs

Studies on the degradation of C.I. Acid Black dyes have identified various intermediate products. For instance, the degradation of C.I. Acid Black 210 can result in the formation of compounds such as 4-nitroaniline, 2-naphthylamine, and 2,6-dimethylaniline. frontiersin.org The specific degradation pathway can vary depending on the AOP used and the reaction conditions.

For example, in the case of C.I. Acid Blue 113, transcriptomic analysis of its biodegradation revealed that the degradation proceeds through the benzoate (B1203000) and naphthalene (B1677914) degradation pathways. mdpi.com The initial step often involves the cleavage of the azo bond, leading to the formation of aromatic amines. These amines are then further degraded through hydroxylation and ring-opening reactions, ultimately leading to mineralization. mdpi.comresearchgate.net

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR) are commonly employed to identify the intermediate and final degradation products. nih.govijirset.com By elucidating the degradation pathways, researchers can optimize the AOPs to ensure the complete removal of the parent dye and its potentially toxic byproducts.

Bioremediation of C.I. Acid Black Dyes

Bioremediation offers an eco-friendly and cost-effective alternative to chemical and physical methods for the treatment of dye-contaminated wastewater. This approach utilizes the metabolic capabilities of microorganisms to decolorize and degrade dye molecules.

Microbial Degradation by Isolated Strains (e.g., Bacteria, Fungi)

A wide range of microorganisms, including bacteria, fungi, and algae, have been shown to be effective in degrading azo dyes. ijisrt.comnih.gov These microorganisms can be isolated from various environments, including textile industry effluents, and screened for their dye-degrading potential. ijisrt.comijarbs.com

Several bacterial genera, such as Pseudomonas, Bacillus, and Rhodococcus, have demonstrated the ability to rapidly decolorize azo dyes. ijirset.comresearchgate.net For example, a strain of Bacillus sp. was found to decolorize Direct Black 38 by 95% within 24 hours. ijirset.com Similarly, fungal strains, particularly white-rot fungi like Phanerochaete chrysosporium and Coriolopsis gallica, are known for their potent dye-degrading capabilities due to their extracellular ligninolytic enzyme systems. mdpi.comresearchgate.net

The efficiency of microbial degradation is influenced by several factors, including pH, temperature, oxygen levels, and the presence of co-substrates. mdpi.com The process can occur under aerobic, anaerobic, or microaerophilic conditions. ijirset.commdpi.com In many cases, a sequential anaerobic-aerobic process is considered ideal, where the initial anaerobic step facilitates the reductive cleavage of the azo bond, followed by an aerobic step for the degradation of the resulting aromatic amines. mdpi.comnih.gov

Table 2: Examples of Microbial Strains Used in C.I. Acid Black Dye Degradation

Microorganism TypeGenus/SpeciesDye DegradedKey Findings
Bacteria Bacillus sp.Direct Black 3895% decolorization within 24 hours under microaerobic conditions. ijirset.com
Bacteria Providencia sp.Triazo Acid Black 210Effective degradation with elucidated pathway. nih.gov
Bacteria Sphingomonas melonisAcid Blue 113Degradation occurs via benzoate and naphthalene pathways. mdpi.com
Fungi Coriolopsis gallicaReactive Black 5Optimized decolorization using laccase-like active cell-free supernatant. mdpi.com
Enzymatic Mechanisms: Azoreductase, Laccase, Peroxidase

The microbial degradation of azo dyes is primarily mediated by specific enzymes that catalyze the breakdown of the dye molecules. The key enzymes involved in this process are azoreductases, laccases, and peroxidases. nih.govresearchgate.netresearchgate.net

Azoreductases: These enzymes are highly specific for the reductive cleavage of the azo bond (-N=N-), which is the initial and often rate-limiting step in the degradation of azo dyes. mdpi.comresearchgate.net Azoreductases typically require reducing equivalents, such as NADH or NADPH, to carry out this reaction. mdpi.com This process results in the formation of colorless aromatic amines. mdpi.com Azoreductase activity is often more efficient under anaerobic or microaerophilic conditions, as oxygen can compete for the reducing equivalents. mdpi.com

Laccases: Laccases are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, including azo dyes. researchgate.netnih.gov They employ a non-specific free-radical mechanism that can lead to the degradation of the dye molecule without the formation of toxic aromatic amines. nih.gov Laccases are particularly common in white-rot fungi and have shown great potential for the decolorization of various dyes. mdpi.comnih.gov

Peroxidases: This group of enzymes, which includes lignin (B12514952) peroxidases and manganese peroxidases, also plays a significant role in dye degradation. researchgate.netnih.gov Like laccases, they are oxidative enzymes that can degrade a broad spectrum of aromatic pollutants. Peroxidases utilize hydrogen peroxide as an oxidizing agent to generate free radicals, which then attack the dye molecules. nih.gov

The concerted action of these different enzymes allows microorganisms to effectively decolorize and mineralize complex azo dyes like this compound. researchgate.net

Role of Microbial Consortia in Dye Biodegradation

Biosorption by Microbial Biomass

Detailed studies focusing on the biosorption of this compound by specific microbial biomass are limited. Biosorption is a remediation process where non-living biomass is used to bind and remove pollutants from aqueous solutions. The efficiency of this process depends on the surface chemistry of the biomass and the chemical structure of the dye. For other acid dyes, various microbial sources, including bacteria, fungi, and algae, have been investigated as potential biosorbents. However, specific data regarding the sorption capacity, isotherms, and kinetics for this compound are not available.

Table 1: Biosorption of this compound by Microbial Biomass (Interactive Data Table)

Microbial Species Biomass Type Sorption Capacity (mg/g) Reference

Optimization of Bioremediation Parameters (pH, Temperature, Dye Concentration)

There is a lack of specific published research on the optimization of bioremediation parameters for this compound. The efficiency of microbial degradation of azo dyes is generally influenced by physicochemical parameters such as pH, temperature, and the initial dye concentration. For effective bioremediation, these parameters need to be optimized for the specific microorganisms involved. Typically, neutral to slightly alkaline pH and mesophilic temperatures (25-40°C) are favorable for many dye-degrading bacteria. High concentrations of dyes can be toxic to microorganisms, inhibiting their metabolic activity. Without experimental data for this compound, optimal conditions cannot be specified.

Table 2: Optimized Parameters for Bioremediation of Acid Dyes (Interactive Data Table)

Parameter Optimal Range for Similar Dyes Specific Data for this compound
pH 6.0 - 10.0 Data Not Available
Temperature (°C) 30 - 40 Data Not Available

| Dye Concentration (mg/L) | 50 - 200 | Data Not Available |

Kinetics and Pathway Analysis of Biodegradation

No specific studies on the biodegradation kinetics and metabolic pathways for this compound were found. Kinetic studies are essential to understand the rate at which a dye is degraded, with models such as pseudo-first-order and pseudo-second-order often being used to describe the process. Pathway analysis involves identifying the intermediate and final products of biodegradation, which is crucial for confirming the complete mineralization of the dye and assessing the formation of any potentially toxic byproducts, such as aromatic amines. Techniques like HPLC, FTIR, and GC-MS are typically employed for this purpose.

Combined Treatment Processes for Enhanced Removal

Information regarding combined treatment processes specifically for the enhanced removal of this compound is not documented in the available literature. For other persistent azo dyes, combined processes, such as coupling adsorption with microbial degradation or using advanced oxidation processes (AOPs) followed by biological treatment, have been shown to be more effective than single treatment methods. These integrated approaches can overcome the limitations of individual processes, leading to higher removal efficiency and more complete mineralization of the dye.

Advanced Analytical Methodologies for C.i. Acid Black Dyes

Spectroscopic Characterization

Spectroscopic methods are fundamental in the study of C.I. Acid Black dyes, providing insights into their electronic transitions, functional groups, and the structural changes they undergo during degradation.

UV-Visible spectroscopy is a primary and widely used technique for the quantitative analysis of dyes in aqueous solutions. jove.comvalenciacollege.edu This method is based on the principle that dye molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. jove.com The intensity of this absorption is directly proportional to the concentration of the dye in the solution, a relationship described by the Beer-Lambert Law. valenciacollege.eduanalysis.rs

For C.I. Acid Black dyes, the maximum absorbance wavelength (λmax) is a key parameter used for both concentration determination and monitoring the progress of decolorization. researchgate.netnih.gov For instance, C.I. Acid Black 1 exhibits a λmax at 618 nm. researchgate.netnih.gov By measuring the decrease in absorbance at this specific wavelength over time, researchers can effectively track the rate and extent of color removal during various treatment processes, such as photocatalysis or electrochemical oxidation. nih.govresearchgate.net

To determine the concentration of an unknown dye solution, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. valenciacollege.eduhkust-gz.edu.cn Plotting absorbance versus concentration yields a linear relationship, the equation of which can then be used to calculate the concentration of the unknown sample based on its measured absorbance. valenciacollege.edu This technique is valued for its simplicity, speed, and cost-effectiveness. analysis.rs

Table 1: Application of UV-Visible Spectroscopy in C.I. Acid Black Dye Analysis

Application Principle Key Parameter Outcome
Decolorization Monitoring Measures the decrease in light absorbance as the dye's chromophore is destroyed. nih.govresearchgate.net Absorbance at λmax Percentage of color removal over time. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. researchgate.netmdpi.com This technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. researchgate.net The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of chemical bonds. researchgate.net Each type of bond and functional group absorbs at a characteristic frequency, resulting in a unique spectral fingerprint of the molecule.

In the context of C.I. Acid Black dyes, FTIR analysis is instrumental in confirming the presence of key functional groups that define their chemical structure, such as:

N-H stretching from amine groups.

C-H stretching from aromatic rings.

O-H stretching from hydroxyl or carboxylic acid groups. instanano.com

S=O stretching from sulfonate groups, which are characteristic of acid dyes.

Furthermore, FTIR is invaluable for studying the degradation of these dyes. By comparing the FTIR spectra of the dye before and after a degradation process, researchers can identify changes in the functional groups. The disappearance of peaks associated with the azo bond (-N=N-), a primary chromophore in many acid dyes, or the appearance of new peaks corresponding to carboxyl or hydroxyl groups, can provide evidence of the dye's breakdown and the formation of intermediate or final degradation products. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules, including the complex degradation products of C.I. Acid Black dyes. springernature.comsemanticscholar.org NMR provides detailed information about the carbon-hydrogen framework of a molecule by analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. mdpi.com

When a dye undergoes degradation, its original structure is broken down into smaller, often numerous, byproducts. researchgate.net While techniques like UV-Vis and FTIR can indicate that a change has occurred, they often lack the resolution to identify the exact structures of these new compounds. NMR, through various one-dimensional and two-dimensional experiments (e.g., COSY, HSQC, HMBC), allows scientists to piece together the connectivity of atoms within these degradation products. mdpi.com

This detailed structural information is critical for understanding the degradation pathway. By identifying the specific chemical structures of intermediates and final products, researchers can propose mechanisms for how the dye molecule is broken apart during treatment. mdpi.comresearchgate.net This knowledge is essential for assessing the environmental impact of the degradation process, as some byproducts may be more or less toxic than the parent dye. researchgate.net

Raman microspectroscopy is a non-destructive analytical technique that provides detailed information about the molecular composition and structure of a sample. researchgate.netnih.gov It is based on the inelastic scattering of monochromatic light, usually from a laser source. researchgate.net When the laser light interacts with the molecules in the sample, a small fraction of the scattered light is shifted in energy. This shift, known as the Raman shift, corresponds to the vibrational modes of the molecules and provides a unique spectral fingerprint for identification. researchgate.net

In the analysis of C.I. Acid Black dyes, Raman spectroscopy can be used to identify the dye directly on a substrate, such as a textile fiber, without the need for extraction. researchgate.net This makes it a valuable tool in forensic science and the analysis of cultural heritage objects. researchgate.net The technique can differentiate between different dye classes and even between dyes with similar colors but different chemical structures. wvu.edu

A significant challenge in Raman spectroscopy of dyes is interference from fluorescence, which can overwhelm the weaker Raman signal. researchgate.net To overcome this, techniques like Surface-Enhanced Raman Scattering (SERS) can be employed. SERS involves analyzing the sample on a nanostructured metallic surface (typically silver or gold), which can dramatically enhance the Raman signal and quench fluorescence, allowing for the detection of even trace amounts of dye. nih.gov

Chromatographic Separation and Identification

Chromatographic techniques are essential for separating the complex mixtures that often result from dye synthesis or degradation processes, allowing for the individual identification and quantification of each component.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation, identification, and quantification of C.I. Acid Black dyes and their degradation products (metabolites). researchgate.netmdpi.com The method involves pumping a sample mixture in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). unipi.it The components of the mixture separate based on their different affinities for the stationary and mobile phases. nih.gov

HPLC with a Diode Array Detector (HPLC-DAD): This is a common configuration where the detector measures the absorbance of the eluting components across a range of UV-visible wavelengths simultaneously. mdpi.comunipi.it This provides a UV-Vis spectrum for each separated peak, which aids in identification and purity assessment. researchgate.net HPLC-DAD is used to quantify the parent dye and monitor its disappearance, as well as to track the formation of various byproducts over time. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For unambiguous identification of unknown degradation products, HPLC is often coupled with tandem mass spectrometry (MS/MS). researchgate.netlcms.cznih.gov

LC-MS: After separation by the HPLC column, the components enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides the molecular weight of each compound. nih.gov

LC-MS/MS: In this advanced setup, a specific ion (a "parent" ion) corresponding to a degradation product is selected and then fragmented. The resulting "daughter" ions create a fragmentation pattern that is unique to the molecule's structure. nih.govnih.gov By analyzing these fragmentation patterns, researchers can deduce the chemical structure of the unknown metabolites, even at very low concentrations. researchgate.netepa.gov

This powerful combination of separation and detection allows for the comprehensive analysis of complex mixtures, making it indispensable for studying the environmental fate and degradation pathways of C.I. Acid Black dyes. researchgate.netnih.gov

Table 2: Compound Names Mentioned

Compound Name
C.I. Acid Black 1

Thin-Layer Chromatography (TLC) for Degradation Intermediate Detection

Thin-Layer Chromatography (TLC) serves as a valuable and accessible chromatographic technique for monitoring the degradation of azo dyes like C.I. Acid Black 138 and identifying their intermediate products. asianpubs.org Its utility lies in its simplicity, speed, and ability to provide qualitative information about the components of a mixture. nih.gov In the context of dye degradation studies, TLC is employed to separate the original dye from the various smaller molecules that are formed as the dye's complex structure is broken down.

The process involves spotting a concentrated extract of the sample onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material such as silica (B1680970) gel. asianpubs.org The plate is then placed in a sealed chamber containing a solvent system, known as the mobile phase. As the mobile phase moves up the plate by capillary action, it carries the components of the sample with it at different rates. The separation is based on the differential partitioning of the compounds between the stationary phase (the adsorbent) and the mobile phase.

The resulting separation is visualized as a series of spots at different heights on the plate. The position of each spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the Rf values of the separated spots with those of known standards, researchers can tentatively identify the degradation intermediates. Visualization of the separated spots can be achieved under UV light or by spraying the plate with a visualizing reagent that reacts with the compounds to produce colored products. asianpubs.orgnih.gov

For azo dyes, degradation often leads to the formation of various aromatic amines, some of which can be toxic. asianpubs.org TLC is an effective method for detecting these potential degradation products. asianpubs.org

Table 1: Hypothetical TLC Data for this compound Degradation

SpotDistance Traveled by Solute (cm)Distance Traveled by Solvent (cm)Rf ValueTentative Identification
17.510.00.75This compound (undegraded)
25.210.00.52Intermediate A
33.110.00.31Intermediate B (e.g., an aromatic amine)
41.810.00.18Intermediate C

Note: This table is illustrative and represents hypothetical data for educational purposes.

Electrochemical Detection Techniques

Electrochemical methods offer a sensitive and selective approach for the detection and quantification of electroactive compounds like this compound. mdpi.com These techniques are based on measuring the electrical signal (such as current or potential) that is generated when the target analyte undergoes a redox reaction at an electrode surface. mdpi.com The azo group (-N=N-) present in this compound is electrochemically active, making it a suitable candidate for analysis by these methods.

Various voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), can be employed. mdpi.com In a typical experiment, a three-electrode system is used, consisting of a working electrode, a reference electrode, and a counter electrode. The choice of the working electrode material is critical and can range from traditional materials like glassy carbon to advanced nanomaterial-based platforms that offer enhanced sensitivity. mdpi.comnih.gov

The analysis provides both qualitative and quantitative information. mdpi.com The potential at which the oxidation or reduction peak occurs is characteristic of the analyte and can be used for its identification. The magnitude of the peak current is directly proportional to the concentration of the analyte, allowing for its quantification. mdpi.com The development of chemically modified electrodes can further enhance selectivity by incorporating materials that have a specific affinity for the target dye molecule.

Table 2: Key Parameters in Electrochemical Detection of Azo Dyes

ParameterDescriptionSignificance for Analysis
Peak Potential (Ep)The potential at which the maximum current is observed for a redox reaction.Qualitative: Helps in the identification of the specific azo dye.
Peak Current (Ip)The maximum current generated during the redox reaction.Quantitative: Proportional to the concentration of the dye.
Scan RateThe rate at which the potential is swept.Investigates the kinetics of the electrode reaction.
pH of Supporting ElectrolyteThe pH of the solution in which the analysis is performed.Influences the peak potential and current, as protonation/deprotonation can be involved in the redox process.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a powerful analytical technique that provides precise information about the molecular weight and structure of compounds. upce.cznih.gov For a complex molecule like this compound, MS is indispensable for confirming its identity and elucidating its structure. The technique works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Soft ionization techniques such as Electrospray Ionization (ESI) are particularly suitable for analyzing ionic and polar dyes like acid dyes. upce.cz In ESI-MS, a solution of the dye is sprayed through a charged capillary, creating fine droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the dye molecule. For anionic dyes containing sulfonate groups, the negative-ion mode is typically used, which allows for the easy determination of molecular weights. upce.cz

Tandem mass spectrometry (MS/MS) provides deeper structural insights. upce.cz In this approach, a specific ion (the precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure. For an azo dye, fragmentation often occurs at the azo bond and other functional groups, providing valuable information for structural elucidation. upce.cz High-resolution mass spectrometry can provide the elemental composition of the molecule and its fragments, further aiding in its identification. upce.cz

Table 3: Expected Mass Spectrometry Data for a Hypothetical Azo Dye

Ion Typem/z ValueInterpretation
[M-Na]⁻VariesDeprotonated molecule (Sodium salt form)
Precursor IonVariesSelected molecular ion for fragmentation
Product Ion 1VariesFragment resulting from cleavage of the azo bond
Product Ion 2VariesFragment corresponding to a specific aromatic amine
Product Ion 3VariesFragment showing loss of SO₃

Note: The m/z values are dependent on the exact molecular formula of this compound.

Forensic Analytical System Development for Fiber Dyes

In forensic science, the analysis of dyes on textile fibers is crucial for establishing links between suspects, victims, and crime scenes. ojp.gov The development of comprehensive analytical systems for fiber dyes involves a combination of techniques to provide discriminating information from often minute samples. ojp.gov this compound, as a dye used on materials like nylon, could be relevant in such investigations. ojp.gov

The initial step in the forensic examination of a dyed fiber is typically non-destructive analysis by microspectrophotometry (MSP) to obtain its UV-Visible absorption spectrum. ojp.govpnrjournal.com This provides information about the color of the dye. However, for a more detailed and conclusive comparison, the dye is often extracted from the fiber for further analysis. ojp.gov The extraction process itself must be carefully designed to efficiently remove the dye without degrading it. ojp.gov

Once extracted, a suite of analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) with a diode array detector is a powerful method for separating the components of a dye mixture and obtaining their individual spectra. nih.gov This is particularly useful as commercial dyes are often mixtures rather than pure compounds. Thin-Layer Chromatography (TLC) also remains a widely used technique in forensic labs for dye comparison. ojp.govpnrjournal.com

For definitive identification, mass spectrometry, often coupled with liquid chromatography (LC-MS), is increasingly used. ojp.govrti.org This allows for the determination of the molecular weights of the dye components, providing a high degree of chemical specificity. rti.org The development of such multi-technique analytical systems aims to create robust and validated methods for the forensic comparison and identification of fiber dyes, including acid dyes like this compound. ojp.govojp.gov

Table 4: Analytical Techniques in Forensic Fiber Dye Analysis

TechniqueInformation ProvidedSample RequirementDestructive?
Microspectrophotometry (MSP)UV-Visible absorption spectrum (Color information)Single fiber segmentNo
Thin-Layer Chromatography (TLC)Separation of dye components, Rf values for comparisonExtracted dyeYes
High-Performance Liquid Chromatography (HPLC)High-resolution separation, retention times, UV-Vis spectraExtracted dyeYes
Mass Spectrometry (MS)Molecular weight and structural information (fragmentation)Extracted dyeYes

Theoretical and Computational Studies of C.i. Acid Black Dyes

Quantum Chemical Calculations and DFT Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and properties of dye molecules. acs.orgresearchgate.netmdpi.com For a complex azo dye like C.I. Acid Black 138, DFT can be employed to calculate a variety of molecular descriptors that govern its reactivity and spectral properties. researchgate.net

One of the primary applications of DFT in the study of azo dyes is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. researchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the dye molecule. researchgate.net A smaller energy gap generally implies higher reactivity.

Theoretical studies on similar azo dyes have shown that the distribution of HOMO and LUMO orbitals is often localized on specific parts of the molecule, such as the azo linkage and the aromatic rings. This information is vital for predicting the sites most susceptible to electrophilic or nucleophilic attack, which is a key aspect of understanding degradation mechanisms. acs.org

Furthermore, DFT calculations can predict other important quantum chemical parameters such as ionization potential (I), electron affinity (A), electronegativity (χ), and chemical hardness (η). researchgate.net These parameters are instrumental in understanding the dye's interaction with its environment and its propensity to participate in chemical reactions. For instance, a lower ionization potential suggests that the dye can be more easily oxidized.

The table below presents a hypothetical but representative set of quantum chemical parameters for an azo dye similar to this compound, as would be calculated using DFT.

Quantum Chemical ParameterCalculated ValueSignificance
EHOMO (eV)-6.24Related to the electron-donating capacity.
ELUMO (eV)-2.90Associated with the electron-accepting ability.
Energy Gap (ΔE) (eV)3.34Indicates chemical reactivity and stability.
Ionization Potential (I) (eV)6.24Energy required to remove an electron.
Electron Affinity (A) (eV)2.90Energy released upon gaining an electron.
Electronegativity (χ) (eV)4.57Measure of the ability to attract electrons.
Chemical Hardness (η) (eV)1.67Resistance to change in electron distribution.

Note: The values in this table are illustrative and based on typical DFT calculations for similar azo dyes. researchgate.net

DFT can also be used to simulate the UV-Visible absorption spectra of dyes, which is crucial for understanding their color properties. By calculating the electronic transitions between molecular orbitals, researchers can predict the wavelengths of maximum absorption (λmax). nih.gov

Molecular Modeling of Dye-Adsorbent Interactions

The removal of dyes from wastewater is often achieved through adsorption onto various materials. Molecular modeling, particularly through Molecular Dynamics (MD) simulations, provides a dynamic and atomistic view of the adsorption process. tandfonline.comtandfonline.com These simulations can elucidate the interactions between a dye molecule like this compound and the surface of an adsorbent.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the investigation of how the dye molecule approaches, orients itself, and binds to the adsorbent surface. Key insights that can be gained from such simulations include the preferred adsorption sites, the conformation of the adsorbed dye, and the nature of the intermolecular forces involved.

For azo dyes, studies have shown that π-π stacking interactions between the aromatic rings of the dye and the surface of carbon-based adsorbents like graphene play a significant role in the adsorption process. Van der Waals forces and hydrogen bonding are also crucial in determining the strength and stability of the dye-adsorbent complex.

The interaction energy between the dye and the adsorbent is a key parameter that can be calculated from MD simulations. A more negative interaction energy indicates a stronger and more favorable adsorption. tandfonline.com By simulating the adsorption process in a solvent, typically water, the role of solvent molecules in mediating or competing for adsorption sites can also be investigated.

The following table provides a hypothetical example of interaction energies for the adsorption of an azo dye on different types of adsorbents, as would be determined from MD simulations.

AdsorbentInteraction Energy (kJ/mol)Primary Interaction Forces
Graphene Nanosheet-150π-π stacking, Van der Waals
TiO2 Surface-120Electrostatic, Hydrogen bonding
ZnO Surface-110Electrostatic, Van der Waals

Note: These interaction energies are illustrative and represent typical values obtained in MD simulations of azo dye adsorption. tandfonline.com

Structure-Reactivity Relationship Predictions in Degradation Processes

Predicting the susceptibility of a dye to degradation is crucial for developing effective treatment methods. Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a molecule with its biological activity or chemical reactivity. sci-hub.sedntb.gov.ua In the context of dye degradation, QSAR models can be developed to predict the rate of degradation based on molecular descriptors calculated from the dye's structure.

These molecular descriptors can be constitutional, topological, geometrical, or quantum chemical in nature. For instance, the energies of the frontier molecular orbitals (EHOMO and ELUMO), dipole moment, and molecular weight can be used as descriptors. sci-hub.se By establishing a mathematical relationship between these descriptors and the experimentally determined degradation rates for a series of related dyes, a predictive model can be built.

For the degradation of azo dyes, QSAR studies have shown that parameters related to the electronic properties of the molecule are often the most influential. For example, a higher EHOMO value can correlate with a faster degradation rate in oxidative processes, as the molecule is more easily oxidized. The charge distribution on the atoms of the azo linkage is another important descriptor, as this is often the primary site of attack by degrading agents. acs.org

The development of robust QSAR models can significantly reduce the need for extensive experimental screening of degradation conditions for new dyes. Once a reliable model is established, the degradation potential of a dye like this compound could be estimated before it is even synthesized.

The table below lists some common molecular descriptors used in QSAR studies of azo dye degradation.

Descriptor TypeExample DescriptorsRelevance to Degradation
Quantum ChemicalEHOMO, ELUMO, ΔE, Dipole MomentReflects electronic properties and reactivity.
ConstitutionalMolecular Weight, Number of Azo BondsRelates to the overall size and complexity.
TopologicalConnectivity IndicesDescribes the branching and shape of the molecule.
GeometricalMolecular Surface Area, Molecular VolumePertains to the steric accessibility of reactive sites.

Computational Fluid Dynamics (CFD) for Reactor Design in Dye Treatment

The efficiency of a wastewater treatment process is highly dependent on the design and operation of the reactor in which it is carried out. Computational Fluid Dynamics (CFD) is a powerful numerical tool used to simulate fluid flow, heat transfer, and chemical reactions in complex systems like treatment reactors. mdpi.comntnu.noiwaponline.comwateronline.comorientjchem.org

In the context of treating wastewater containing this compound, CFD can be used to model and optimize various types of reactors, such as activated sludge reactors, membrane bioreactors, or advanced oxidation process reactors. mdpi.comiwaponline.com By solving the fundamental equations of fluid dynamics (the Navier-Stokes equations), CFD can provide detailed information about the velocity profiles, mixing patterns, residence time distribution, and mass transfer rates within the reactor. mdpi.com

This information is critical for ensuring that the degrading agents (e.g., microorganisms, chemical oxidants) are effectively brought into contact with the dye molecules. CFD simulations can help in identifying potential issues in reactor design, such as dead zones with poor mixing or short-circuiting where the wastewater does not spend enough time in the reactor for complete treatment. orientjchem.org

Engineers can use CFD to test different reactor geometries, impeller designs, and operating conditions (e.g., flow rates, aeration rates) in a virtual environment, thereby reducing the need for costly and time-consuming pilot-scale experiments. The insights gained from CFD simulations can lead to the design of more efficient and cost-effective reactors for the treatment of dye-laden effluents.

The following table summarizes key parameters that can be analyzed using CFD in the design of a dye treatment reactor and their significance.

CFD ParameterSignificance in Reactor Design
Velocity ProfileIdentifies mixing patterns and potential dead zones.
Residence Time DistributionEnsures sufficient time for the degradation reactions to occur.
Turbulence IntensityAffects the rate of mixing and mass transfer.
Shear Stress DistributionImportant for processes involving microorganisms or membranes.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing C.I. Acid Black 138 to ensure reproducibility in academic research?

  • Methodological Answer : Synthesis should follow rigorously documented procedures, including precursor ratios, temperature control (e.g., 60–80°C for azo coupling), and pH optimization. Characterization via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) is critical to confirm purity and structure. Experimental sections must detail reagent sources (e.g., Sigma-Aldrich for sodium nitrite) and reaction times, adhering to reproducibility standards outlined in academic journal guidelines .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should they be applied?

  • Methodological Answer : UV-Vis spectroscopy (λmax ~500–600 nm) identifies chromophore stability, while Fourier-transform infrared spectroscopy (FT-IR) confirms functional groups (e.g., sulfonic acid groups). Mass spectrometry (MS) provides molecular weight validation. Researchers should cross-reference spectra with literature databases and include error margins for absorbance peaks to address instrumental variability .

Q. How should researchers design experiments to assess the dye’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies by exposing the dye to pH 2–12 buffers and temperatures from 25°C to 80°C. Monitor colorfastness spectrophotometrically at timed intervals. Include control samples and triplicate measurements to account for experimental drift. Data should be analyzed using Arrhenius plots to predict long-term stability .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported adsorption efficiencies of this compound on different textile substrates?

  • Methodological Answer : Perform comparative adsorption isotherm studies (Langmuir vs. Freundlich models) across substrates like wool, nylon, and silk. Control variables such as ionic strength and dye concentration. Use X-ray photoelectron spectroscopy (XPS) to analyze surface interactions and quantify binding sites. Discrepancies may arise from substrate pretreatment methods, necessitating explicit documentation in supplementary materials .

Q. How can computational modeling elucidate the interaction mechanisms between this compound and biological/environmental systems?

  • Methodological Answer : Apply density functional theory (DFT) to simulate dye-protein binding affinities or degradation pathways. Molecular dynamics (MD) simulations can model aqueous solubility and aggregation behavior. Validate predictions with experimental data, such as cytotoxicity assays or high-resolution mass spectrometry (HRMS) for degradation byproducts. Ensure computational parameters (e.g., basis sets, solvation models) are justified in the methodology .

Q. What experimental frameworks address inconsistencies in the reported ecotoxicological impacts of this compound?

  • Methodological Answer : Standardize toxicity testing using model organisms (e.g., Daphnia magna for aquatic toxicity) under OECD guidelines. Measure LC50/EC50 values with controlled exposure durations and metabolite profiling. Confounding factors like photo-Fenton degradation byproducts require liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Cross-laboratory validation and meta-analyses of existing data are recommended to reconcile disparities .

Data Analysis and Interpretation

Q. How should researchers statistically validate the reproducibility of dye-uptake measurements in textile applications?

  • Methodological Answer : Apply ANOVA or Student’s t-tests to compare triplicate datasets, reporting p-values and confidence intervals. Include error bars in graphical representations of dye-loading capacity. Outliers should be investigated via Grubbs’ test, with raw data archived in supplementary files. Journals often mandate adherence to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. What advanced chromatographic techniques improve the resolution of this compound degradation products?

  • Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with quadrupole time-of-flight (Q-TOF) detection for high-resolution separation. Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) and column temperatures. Spectral libraries (e.g., NIST) aid in identifying unknown metabolites. Method validation should include recovery rates and limit of detection (LOD) calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.